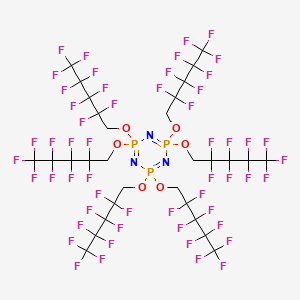
Hexakis(1H,1H-nonafluoropentoxy)phosphazene
Descripción general
Descripción
Hexakis(1H,1H-nonafluoropentoxy)phosphazene is a biochemical used in proteomics research . The molecular formula is C30H12F54N3O6P3 and the molecular weight is 1629.28 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C30H12F54N3O6P3/c31-7(32,13(43,44)19(55,56)25(67,68)69)1-88-94(89-2-8(33,34)14(45,46)20(57,58)26(70,71)72)85-95(90-3-9(35,36)15(47,48)21(59,60)27(73,74)75,91-4-10(37,38)16(49,50)22(61,62)28(76,77)78)87-96(86-94,92-5-11(39,40)17(51,52)23(63,64)29(79,80)81)93-6-12(41,42)18(53,54)24(65,66)30(82,83)84/h1-6H2 . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Phosphazene compounds are synthesized through reactions involving hexachlorocyclotriphosphazene with various reagents, leading to derivatives with different substituents. These reactions are characterized by techniques such as NMR, FTIR, and elemental analysis to determine their structural and chemical properties (Pamukçi et al., 2007).
Material Enhancement
- Phosphazene cores are used to initiate the ring-opening polymerization of e-caprolactone, resulting in star-shaped polymers. These materials exhibit improved thermal stability and crystallization behavior, indicating their potential in enhancing material properties (Cui et al., 2004).
Fire Retardancy
- Phosphazene derivatives are explored for their fire-retardant properties in polymers such as poly(butylene terephthalate), showing an increase in oxygen index and potential as flame retardants (Levchik et al., 2000).
Polymer Modification
- Novel phosphazene-based epoxy resins have been synthesized, demonstrating enhanced flame retardancy, thermal stability, and mechanical properties, suitable for applications in electric and electronic fields (Liu & Wang, 2009).
Biomedical Applications
- Phosphazene compounds have been utilized as crosslinkers in the preparation of thermo and pH-responsive hydrogels, showing potential for drug release matrices and catalyst supports (Ozay et al., 2016).
Mecanismo De Acción
Safety and Hazards
Hexakis(1H,1H-nonafluoropentoxy)phosphazene is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
Propiedades
IUPAC Name |
2,2,4,4,6,6-hexakis(2,2,3,3,4,4,5,5,5-nonafluoropentoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H12F54N3O6P3/c31-7(32,13(43,44)19(55,56)25(67,68)69)1-88-94(89-2-8(33,34)14(45,46)20(57,58)26(70,71)72)85-95(90-3-9(35,36)15(47,48)21(59,60)27(73,74)75,91-4-10(37,38)16(49,50)22(61,62)28(76,77)78)87-96(86-94,92-5-11(39,40)17(51,52)23(63,64)29(79,80)81)93-6-12(41,42)18(53,54)24(65,66)30(82,83)84/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVDWDMRWWSXKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)OP1(=NP(=NP(=N1)(OCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(OCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H12F54N3O6P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1629.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365808-69-0 | |
| Record name | Hexakis(1H,1H-nonafluoropentoxy)phosphazene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[2-(2-Iodoethoxy)-ethoxy]-propyne](/img/structure/B1458111.png)


![2-Chloro-pyrido[2,3-b]pyrazine dihydrochloride](/img/structure/B1458114.png)








